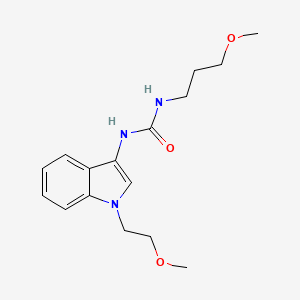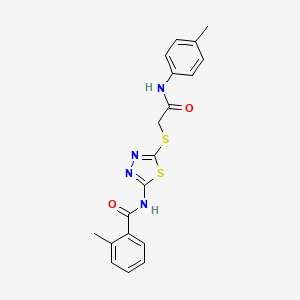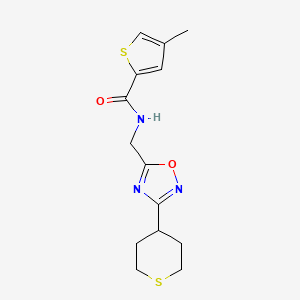
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea
カタログ番号 B2415330
CAS番号:
941902-34-7
分子量: 305.378
InChIキー: WGTLQMWPPJMWGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea” is a urea derivative with methoxyethyl and methoxypropyl groups attached to the nitrogen atoms, and an indole group attached to one of the methoxyethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring would be a urea group, which consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). One of these amine groups would be further substituted with methoxyethyl and methoxypropyl groups .Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The indole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ureas in general are solid at room temperature, and indole derivatives are often crystalline solids. The presence of the methoxy groups might increase the compound’s solubility in organic solvents .科学的研究の応用
Antitumor Activities and Structural Analysis
- The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was synthesized and characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. It exhibited antitumor activities, and its structure and interactions with the CDK4 protein were analyzed through docking studies (Hu et al., 2018).
Use in Analytical Chemistry
- AR-A014418, a compound with a structure related to the target compound, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A deuterium-labeled version of this compound was synthesized to serve as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies (Liang et al., 2020).
Derivative Synthesis and Biological Evaluation
- A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The target compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity (Feng et al., 2020).
Synthetic Methodology Development
- A synthetic methodology for the target compound was established with a high yield, demonstrating its importance as an intermediate for small molecule anticancer drugs. The optimized method provides a high overall yield, showcasing the compound's relevance in drug synthesis (Zhang et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxypropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-21-10-5-8-17-16(20)18-14-12-19(9-11-22-2)15-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTLQMWPPJMWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)
![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

![[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2415266.png)
![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)
